1-(sec-Butyl)-3-(tert-butyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(sec-Butyl)-3-(tert-butyl)-1H-pyrazole-4-carbaldehyde is an organic compound characterized by the presence of both sec-butyl and tert-butyl groups attached to a pyrazole ring, with an aldehyde functional group at the 4-position
Preparation Methods
The synthesis of 1-(sec-Butyl)-3-(tert-butyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring followed by the introduction of the sec-butyl and tert-butyl groups. The aldehyde group is then introduced at the 4-position through formylation reactions. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-(sec-Butyl)-3-(tert-butyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 1-(sec-Butyl)-3-(tert-butyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The sec-butyl and tert-butyl groups contribute to the compound’s steric properties, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents. For example:
1-(sec-Butyl)-3-(methyl)-1H-pyrazole-4-carbaldehyde: This compound has a methyl group instead of a tert-butyl group, resulting in different steric and electronic properties.
1-(tert-Butyl)-3-(ethyl)-1H-pyrazole-4-carbaldehyde: The presence of an ethyl group instead of a sec-butyl group affects its reactivity and potential applications. The uniqueness of 1-(sec-Butyl)-3-(tert-butyl)-1H-pyrazole-4-carbaldehyde lies in the combination of its substituents, which provide a balance of steric hindrance and electronic effects, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H20N2O |
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Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-butan-2-yl-3-tert-butylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C12H20N2O/c1-6-9(2)14-7-10(8-15)11(13-14)12(3,4)5/h7-9H,6H2,1-5H3 |
InChI Key |
VNLJRGALKZYSIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)C(C)(C)C)C=O |
Origin of Product |
United States |
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